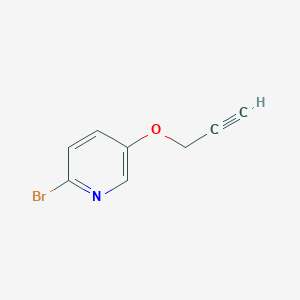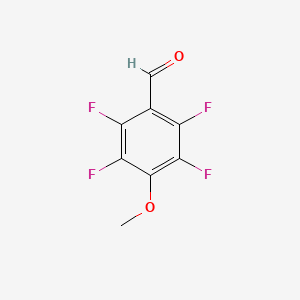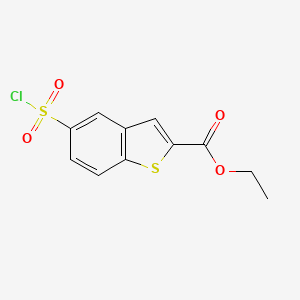
ethyl 6-bromo-5-hydroxy-1-methyl-2-(2-oxoethyl)-1H-indole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-bromo-5-hydroxy-1-methyl-2-(2-oxoethyl)-1H-indole-3-carboxylate is a useful research compound. Its molecular formula is C14H14BrNO4 and its molecular weight is 340.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The compound ethyl 6-bromo-5-hydroxy-1-methyl-2-(2-oxoethyl)-1H-indole-3-carboxylate and its derivatives have been the focus of synthesis and chemical property studies. Huang Bi-rong (2013) explored the synthesis technology using 5-acetyl-1,2-dimethylindole-3-carboxylate and bromine, achieving a yield of 84.6% and purity over 98% through optimized conditions (Huang Bi-rong, 2013). Da-Yun Luo et al. (2019) synthesized a new derivative and analyzed its molecular structure through X-ray and vibrational spectral studies, showcasing the compound's versatility for further chemical analysis (Da-Yun Luo et al., 2019).
Antiviral Activities
Research into the antiviral activities of ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylates has revealed promising results. For instance, studies have demonstrated that these compounds, including their derivatives, exhibit antiviral activities against influenza A virus and respiratory syncytial virus (RSV). Gong Ping (2006) synthesized new derivatives and evaluated their antiviral efficacy, with some compounds showing comparable activity to known antiviral agents (Gong Ping, 2006). Additionally, another study by H. Chai et al. (2006) focused on the anti-hepatitis B virus (HBV) activities of these compounds in 2.2.15 cells, finding significant activity more potent than the positive control lamivudine for certain derivatives (H. Chai et al., 2006).
Impurity Identification and Structural Analysis
The identification and characterization of impurities in new drug candidates are crucial for pharmaceutical development. Ning Li et al. (2007) developed a method to isolate a major impurity in a new bulk drug candidate related to ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate, demonstrating the importance of purity analysis in drug development (Ning Li et al., 2007).
Preclinical Drug Development
The compound has also been studied in the context of preclinical drug development for anti-influenza treatments. A. Ivashchenko et al. (2014) investigated AV0038, a derivative with high efficiency against influenza A in mice, highlighting its potential as an anti-influenza drug candidate (A. Ivashchenko et al., 2014).
Eigenschaften
IUPAC Name |
ethyl 6-bromo-5-hydroxy-1-methyl-2-(2-oxoethyl)indole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO4/c1-3-20-14(19)13-8-6-12(18)9(15)7-11(8)16(2)10(13)4-5-17/h5-7,18H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RECXTVUGQLCMNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C)CC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


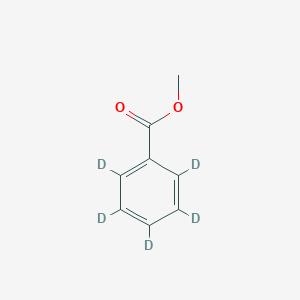
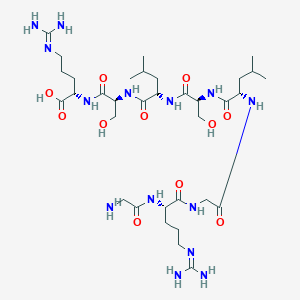
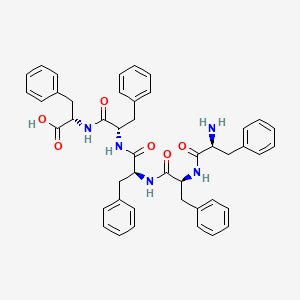
![[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride](/img/structure/B1446027.png)

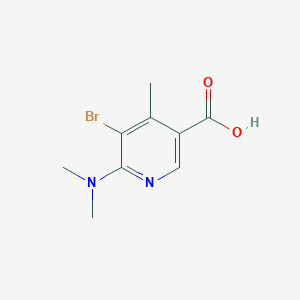

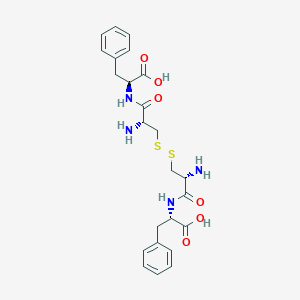
![4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-imine methanesulfonate](/img/structure/B1446032.png)
